molecular formula C9H9ClFNO3 B8360024 4-Chloro-2-fluoro-5-isopropoxy-nitrobenzene

4-Chloro-2-fluoro-5-isopropoxy-nitrobenzene

Cat. No.: B8360024
M. Wt: 233.62 g/mol
InChI Key: FVKDCBZDMIKBFQ-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-5-isopropoxy-nitrobenzene is a useful research compound. Its molecular formula is C9H9ClFNO3 and its molecular weight is 233.62 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9ClFNO3

Molecular Weight

233.62 g/mol

IUPAC Name

1-chloro-5-fluoro-4-nitro-2-propan-2-yloxybenzene

InChI

InChI=1S/C9H9ClFNO3/c1-5(2)15-9-4-8(12(13)14)7(11)3-6(9)10/h3-5H,1-2H3

InChI Key

FVKDCBZDMIKBFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 15.8 g (0.083 mole) of 2-chloro-4-fluoro-5-nitrophenol in 90 mL of acetone was added 17.1 g (0.12 mole) of potassium carbonate followed by a solution of 21.0 g (0.12 mole) of 2-iodopropane in 10 mL of acetone. After complete addition, the reaction mixture was heated at 60° C. for approximately 18 hours. The mixture was cooled and poured into a mixture of ice and concentrated hydrochloric acid. The resultant mixture was extracted with ethyl acetate, and the extract was washed with a 1N sodium hydroxide solution. The washed extract was dried over anhydrous magnesium sulfate and was filtered. The solvent was evaporated under reduced pressure to leave 17.7 g of 4-chloro-2-fluoro-5-(1-methylethoxy)nitrobenzene as a solid.
Quantity
15.8 g
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reactant
Reaction Step One
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17.1 g
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reactant
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90 mL
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solvent
Reaction Step One
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21 g
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reactant
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0 (± 1) mol
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reactant
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10 mL
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Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-4-fluoro-5-nitrophenol (19.1 g) in acetonitrile (100 ml), there was added anhydrous potassium carbonate (8 g). After stirring at room temperature for several minutes, isopropyl iodide (25 g) was added thereto, and the resultant mixture was heated under reflux for 3 hours. After being allowed to cool to room temperature, water was added thereto, and the reaction mixture was extracted with ether. The ether extract was washed with a 5% aqueous sodium hydroxide solution and water in this order, dried over anhydrous magnesium sulfate and subjected to filtration. The filtrate was concentrated under reduced pressure, and the residue was recrystallized from ethanol to obtain 13.5 g of 4-chloro-2-fluoro-5-isopropoxynitrobenzene. M.P., 61.3°62.4° C.
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
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resultant mixture
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0 (± 1) mol
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reactant
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0 (± 1) mol
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